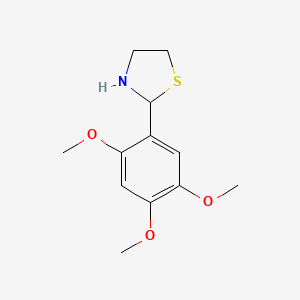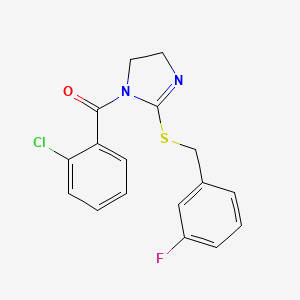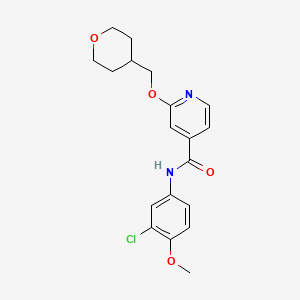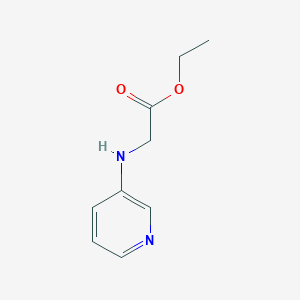
2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine” is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a nitrogen atom, a sulfur atom, and three carbon atoms . The “2,4,5-Trimethoxyphenyl” part suggests the presence of a phenyl ring (a variant of benzene) with three methoxy (-OCH3) groups attached to it at the 2nd, 4th, and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered thiazolidine ring attached to a phenyl ring with three methoxy groups. The exact structure and properties would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Thiazolidines can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and others . The presence of the methoxy groups on the phenyl ring could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy groups and the thiazolidine ring) would influence properties like solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación
Calcium Antagonists and Cardiovascular Applications
Novel compounds with a benzothiazoline skeleton, closely related to the thiazolidine derivatives, have shown significant Ca2+ antagonistic activity. These compounds, including benzothiazoline derivatives, were more effective than their thiazolidine counterparts in vitro, showcasing potential in treating hypertension and preventing acute pulmonary thrombotic death in animal models (Yamamoto et al., 1988).
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their corrosion inhibition efficiency on mild steel in hydrochloric acid solutions. These studies found that thiazolidinedione derivatives can significantly inhibit corrosion, suggesting applications in materials science to protect metals from acid-induced corrosion (Yadav et al., 2015).
Antioxidant Properties
Research on 2,4-thiazolidinedione derivatives evaluated their antioxidant activity, indicating that these compounds show promising antioxidant properties. This suggests their potential use in conditions associated with oxidative stress and as protective agents against oxidative damage (Shahnaz, 2013).
Anti-inflammatory and Analgesic Applications
Studies on thiazolidine-2,4-dione derivatives have identified compounds with significant inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation. These findings point to potential applications in treating inflammatory diseases due to their superior inhibitory activity compared to commercial anti-inflammatory drugs (Ma et al., 2011).
Tubulin Polymerization Inhibition and Anticancer Activity
A novel series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, mimicking the structure of combretastatin A-4, was synthesized to evaluate their effects on tubulin polymerization and anticancer activity. These compounds showed significant activity against cancer cell lines, suggesting their potential as therapeutic agents targeting the colchicine site of tubulin for cancer treatment (Romagnoli et al., 2011).
Safety and Hazards
Direcciones Futuras
The study of thiazolidine derivatives and other compounds with methoxy-substituted phenyl rings is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological testing of this and related compounds.
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the function of their targets, leading to various downstream effects . For example, inhibition of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
For instance, inhibition of Hsp90 can disrupt multiple signaling pathways that are crucial for the survival and proliferation of cancer cells .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, including cancer, bacterial and fungal infections, and parasitic diseases . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Propiedades
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-14-9-7-11(16-3)10(15-2)6-8(9)12-13-4-5-17-12/h6-7,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQAJSKREVOHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2NCCS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)



![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)
